

# chemical and physical properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde

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## Compound of Interest

Compound Name: 10-Methyl-10H-phenothiazine-3-carbaldehyde

Cat. No.: B1298038

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## An In-depth Technical Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **10-Methyl-10H-phenothiazine-3-carbaldehyde**. The information is curated for professionals in the fields of chemical research and drug development.

## Core Chemical and Physical Properties

**10-Methyl-10H-phenothiazine-3-carbaldehyde** is a derivative of phenothiazine, a tricyclic heterocyclic compound with a well-established profile in medicinal chemistry. The addition of a methyl group at the 10-position and a carbaldehyde group at the 3-position modifies its physicochemical and biological characteristics. While experimental data for some properties are not readily available in the public domain, computed values provide valuable insights.

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Source
CAS Number	4997-36-8	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NOS	[1]
Molecular Weight	241.31 g/mol	[1]
IUPAC Name	10-methyl-10H-phenothiazine-3-carbaldehyde	[1]
XLogP3	3.2	[1]
Topological Polar Surface Area	45.6 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Table 2: Experimental Physical Properties

Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the closely related analog, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, has been reported and can be adapted for the synthesis of **10-Methyl-10H-phenothiazine-3-carbaldehyde** by substituting ethyl bromide with methyl iodide or another suitable methylating agent.[4] The synthesis is a two-step process involving N-alkylation of phenothiazine followed by formylation.

### Step 1: Synthesis of 10-Methyl-10H-phenothiazine

This procedure is adapted from the synthesis of 10-Ethyl-10H-phenothiazine.[4]

Materials:

- Phenothiazine
- Sodium hydride (NaH)
- Dimethylformamide (DMF)
- Methyl iodide (CH<sub>3</sub>I)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- To a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride and DMF.
- Add a solution of phenothiazine in DMF dropwise to the flask.
- Reflux the mixture for 20 minutes.
- Cool the mixture and add methyl iodide dropwise.
- Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, adjust the pH of the solution to acidic with hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer three times with distilled water and dry over anhydrous magnesium sulfate.

- Filter and concentrate the solution to obtain 10-Methyl-10H-phenothiazine.

## Step 2: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of 10-Ethyl-10H-phenothiazine.<sup>[4]</sup>

Materials:

- 10-Methyl-10H-phenothiazine
- Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Sodium hydroxide (NaOH)
- Ethyl acetate

Procedure:

- In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-Methyl-10H-phenothiazine in DMF and cool in an ice bath.
- Add phosphorus oxychloride dropwise to the mixture.
- Reflux the mixture for 1 hour.
- Pour the reaction mixture into ice to precipitate the product.
- Neutralize the mixture with a sodium hydroxide solution.
- Extract the product three times with ethyl acetate.
- Wash the combined organic layers with distilled water and then with saturated brine.
- Dry the organic extract over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent to yield **10-Methyl-10H-phenothiazine-3-carbaldehyde**.

A generalized workflow for the synthesis of the target compound.

## Potential Biological Activity and Signaling Pathways

Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, primarily known for their antipsychotic effects which stem from their antagonism of dopamine receptors.<sup>[5]</sup> Emerging research has also highlighted their potential as anticancer agents.<sup>[3][5]</sup>

While specific studies on the biological activity of **10-Methyl-10H-phenothiazine-3-carbaldehyde** are limited, the broader phenothiazine class has been shown to modulate several key signaling pathways implicated in cancer and other diseases. These include:

- **MAP Kinase Pathway:** This pathway is crucial for cell proliferation, differentiation, and survival.
- **Wnt Signaling Pathway:** This pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is often linked to cancer.

The aldehyde functional group at the 3-position of **10-Methyl-10H-phenothiazine-3-carbaldehyde** provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, it can be used as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.<sup>[6]</sup>

General signaling pathways modulated by the phenothiazine class of compounds.

## Conclusion

**10-Methyl-10H-phenothiazine-3-carbaldehyde** is a valuable synthetic intermediate with the potential for diverse applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, the available data and the known bioactivities of the broader phenothiazine class suggest that this compound and its derivatives

are promising candidates for further investigation, particularly in the context of developing novel therapeutic agents. The synthetic route is accessible, and the reactive aldehyde group provides a handle for creating a wide array of new chemical entities for biological screening.

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